REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH:12]([C:18](=O)[CH3:19])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH3:19][C:18]1[N:10]=[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[S:9][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]
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Name
|
|
Quantity
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10.7 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)NC(=S)N
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Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
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ClC(C(=O)OCC)C(C)=O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
by heating
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Type
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TEMPERATURE
|
Details
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under refluxing for 8 hours
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Duration
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8 h
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Type
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CUSTOM
|
Details
|
The reaction liquid
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Type
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CONCENTRATION
|
Details
|
was concentrated
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Type
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DISSOLUTION
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Details
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dissolved in ethyl acetate
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Type
|
WASH
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Details
|
the organic layer was washed with an aqueous solution of sodium carbonate, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
by drying over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
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CUSTOM
|
Details
|
Solid obtained
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Type
|
WASH
|
Details
|
was washed with diisopropyl ether
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Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C(=O)OCC)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |